molecular formula C8H11NO3S B13790241 o-Toluidinomethanesulfonic acid CAS No. 94-57-5

o-Toluidinomethanesulfonic acid

Cat. No.: B13790241
CAS No.: 94-57-5
M. Wt: 201.25 g/mol
InChI Key: HFFSVWNRHLTGLV-UHFFFAOYSA-N
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Description

o-Toluidinomethanesulfonic acid: is an organic compound with the molecular formula C8H11NO3S. It is a derivative of o-toluidine, where a methanesulfonic acid group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidinomethanesulfonic acid typically involves the reaction of o-toluidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: o-Toluidinomethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo substitution reactions where the methanesulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: o-Toluidinomethanesulfonic acid is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Biology: In biological research, it is used as a precursor for the synthesis of various bioactive compounds.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of o-Toluidinomethanesulfonic acid involves its ability to act as a sulfonating agent. It can introduce sulfonic acid groups into organic molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar sulfonating properties.

    Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.

Uniqueness: o-Toluidinomethanesulfonic acid is unique due to the presence of both the o-toluidine and methanesulfonic acid moieties in its structure. This combination imparts distinct chemical reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

94-57-5

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(2-methylanilino)methanesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-7-4-2-3-5-8(7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12)

InChI Key

HFFSVWNRHLTGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCS(=O)(=O)O

Origin of Product

United States

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